2-(Acetoxymethyl)-4-bromobutyl acetate
Description
Significance of 2-(Acetoxymethyl)-4-bromobutyl Acetate (B1210297) in Contemporary Organic Synthesis
The primary significance of 2-(Acetoxymethyl)-4-bromobutyl acetate lies in its function as a crucial acyclic side chain precursor for the synthesis of important nucleoside analogues. Specifically, it is an intermediate in the production of the antiviral drugs Penciclovir (B1679225) and its prodrug, Famciclovir. researchgate.net These drugs are effective against herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). newdrugapprovals.org
The structure of this compound is ideally suited for the construction of the characteristic side chain of these antiviral agents. The bromo group serves as a leaving group, facilitating the alkylation of a purine (B94841) base, a critical step in forming the final drug molecule. The two acetate groups act as protecting groups for the hydroxyl functions, which are revealed in later synthetic steps.
A key synthetic step involves the regioselective N-9 alkylation of a guanine (B1146940) precursor, such as 2-amino-6-chloropurine (B14584), with this compound. clockss.org This reaction attaches the acyclic side chain to the correct nitrogen atom of the purine ring, a crucial factor for the biological activity of the final compound. The use of acyl groups as protecting groups in this process is advantageous as it can lead to good yields of the desired 9-substituted product and help avoid the formation of difficult-to-separate by-products. clockss.org
The chemical properties of this compound are presented in the table below.
| Property | Value |
| CAS Number | 126589-82-0 |
| Molecular Formula | C₉H₁₅BrO₄ |
| Molecular Weight | 267.12 g/mol |
| Alternate Name | 2-(2-Bromoethyl)-1,3-propanediol (B7904076) 1,3-Diacetate |
Data sourced from Santa Cruz Biotechnology. scbt.com
Historical Context of Research on Acyclic Nucleoside Precursors
The development of acyclic nucleoside precursors is intrinsically linked to the broader history of antiviral drug discovery. The journey began in the mid-20th century with the discovery of the first antiviral agents. ontosight.ai A significant breakthrough occurred with the synthesis of Acyclovir in the 1970s, which demonstrated that a nucleoside analogue lacking the cyclic sugar moiety could possess potent and selective antiviral activity. tandfonline.comnih.gov Acyclovir's success spurred intensive research into other acyclic nucleoside analogues in the quest for new and improved antiviral therapies. newdrugapprovals.org
This research led to the understanding that the side chain of these molecules, which mimics the sugar part of natural nucleosides, is critical for their biological activity. wgtn.ac.nz Consequently, the development of versatile and efficient methods for the synthesis of these acyclic side chains became a major focus for organic chemists. Precursors like this compound were designed to be readily synthesized and to react efficiently and selectively with various heterocyclic bases.
The evolution of synthetic strategies has been a key theme in this field. Early methods often involved multi-step, linear syntheses. Over time, more convergent and efficient approaches have been developed, including the use of advanced catalytic methods and enzymatic reactions to construct the chiral centers in some acyclic side chains with high stereoselectivity. wgtn.ac.nznih.gov The development of prodrugs, such as Famciclovir (a prodrug of Penciclovir), also influenced the design of precursors, as these strategies required side chains that could be modified to improve the oral bioavailability of the active drug. researchgate.net
Overview of Key Research Areas Pertaining to this compound
Research involving this compound is predominantly concentrated in the area of pharmaceutical process development and medicinal chemistry. The primary focus of this research is its application as a building block for antiviral agents.
Key Research Applications:
Synthesis of Penciclovir and Famciclovir: The most prominent research application of this compound is in the industrial synthesis of Penciclovir and its diacetyl prodrug, Famciclovir. researchgate.netclockss.org Research in this area aims to optimize reaction conditions to maximize the yield and purity of the final active pharmaceutical ingredient. This includes studies on solvents, bases, and reaction temperatures for the crucial alkylation step.
Development of Novel Nucleoside Analogues: While its use in the synthesis of Penciclovir and Famciclovir is well-established, the underlying chemical reactivity of this compound makes it a potentially useful precursor for the synthesis of other novel acyclic nucleoside analogues. Researchers may explore its reaction with different purine and pyrimidine (B1678525) bases to create new compounds with potential antiviral or other therapeutic activities.
Process Chemistry and Impurity Profiling: In the context of pharmaceutical manufacturing, research is conducted to understand and control the formation of impurities during the synthesis of drugs from precursors like this compound. This involves detailed mechanistic studies of the alkylation reaction and the development of analytical methods to detect and quantify any by-products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(acetyloxymethyl)-4-bromobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVYTSAUFAJNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCBr)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Acetoxymethyl 4 Bromobutyl Acetate
Regioselective Ring-Opening Reactions of Cyclic Ethers
The ring-opening of cyclic ethers, such as tetrahydrofuran (B95107) and its derivatives, is a well-established method in organic synthesis. nih.gov This approach's efficacy hinges on the ability to selectively cleave one of the carbon-oxygen bonds within the ring, leading to a predictable substitution pattern in the resulting acyclic product. The regioselectivity of this reaction is paramount, especially when the cyclic ether is unsymmetrically substituted, as is the case with precursors to 2-(acetoxymethyl)-4-bromobutyl acetate (B1210297).
Conversion of 3-Hydroxymethyltetrahydrofuran to 2-(Acetoxymethyl)-4-bromobutyl Acetate
A plausible and direct precursor for the synthesis of this compound is 3-hydroxymethyltetrahydrofuran. This starting material possesses the requisite carbon skeleton and an initial functional group that can be elaborated upon. The synthetic transformation involves the cleavage of the tetrahydrofuran ring and the simultaneous introduction of a bromide and two acetate groups.
Catalytic Approaches in Ring-Opening Synthesis
Catalysis is central to achieving high efficiency and selectivity in the ring-opening of cyclic ethers. Lewis acids are particularly effective in this regard, as they can coordinate to the ether oxygen, thereby activating the C–O bonds towards cleavage. mdpi.com The choice of catalyst and acylating agent is critical in directing the reaction towards the desired product and minimizing the formation of byproducts.
Lewis acids play a pivotal role in initiating the ring-opening of cyclic ethers by activating the ether oxygen. This activation polarizes the C-O bonds, rendering the carbon atoms more electrophilic and susceptible to nucleophilic attack. A variety of Lewis acids have been employed for the cleavage of cyclic ethers, including magnesium bromide and samarium triiodide. nih.gov
For instance, the combination of a Lewis acid with an acylating agent can effectively cleave the ether linkage. The Lewis acid coordinates to the ether oxygen, facilitating the attack by the halide or another nucleophile. The choice of Lewis acid can influence the regioselectivity of the ring opening, depending on its steric bulk and electronic properties.
Table 1: Examples of Lewis Acids in Ether Cleavage
| Lewis Acid | Typical Application |
|---|---|
| Magnesium Bromide (MgBr₂) | Used in combination with acylating agents for the regioselective opening of cyclic ethers. |
| Samarium Triiodide (SmI₃) | A powerful Lewis acid often used in various organic transformations, including ether cleavage. |
| Boron Trichloride (BCl₃) | A strong Lewis acid capable of cleaving ether bonds. |
| Ytterbium Triflate (Yb(OTf)₃) | A water-tolerant Lewis acid used in acylative cleavage of tetrahydrofuran. mdpi.com |
Acylating agents, such as acetic anhydride (B1165640), serve a dual purpose in this synthetic strategy. Firstly, they can act as a source of the acetate group, which is incorporated into the final product. Secondly, in conjunction with a Lewis acid or a Brønsted acid, acetic anhydride can participate in the cleavage of the ether bond.
The reaction of a cyclic ether with acetic anhydride in the presence of an acid catalyst can lead to the formation of a diacetate derivative. The mechanism involves the activation of the ether oxygen, followed by nucleophilic attack of an acetate ion or the carbonyl oxygen of acetic anhydride, leading to ring opening and the formation of an intermediate that is subsequently acetylated.
Control of Isomer Formation during Synthesis (e.g., 2-bromomethyl-4-acetoxy-butyl-1-acetate isomer)
A significant challenge in the synthesis of this compound from 3-hydroxymethyltetrahydrofuran is the control of regioselectivity. The cleavage of the unsymmetrical tetrahydrofuran ring can potentially lead to two isomeric products. The desired product, this compound, results from the nucleophilic attack of the bromide at the less substituted carbon (C5) of the tetrahydrofuran ring.
However, attack at the more substituted carbon (C2) would lead to the formation of the isomeric byproduct, 2-bromomethyl-4-acetoxy-butyl-1-acetate. The regiochemical outcome of the ring-opening reaction is influenced by a combination of steric and electronic factors, as well as the reaction mechanism (SN1 vs. SN2).
An SN2-type mechanism, favored by less hindered substrates and strong nucleophiles, would likely lead to the attack at the less substituted C5 position, yielding the desired product. Conversely, an SN1-type mechanism, which proceeds through a more stable carbocation intermediate, might favor cleavage at the more substituted C2 position. The choice of Lewis acid and reaction conditions can be tailored to favor one mechanistic pathway over the other, thereby controlling the formation of the desired isomer. For instance, milder Lewis acids and lower temperatures would be expected to favor an SN2 pathway.
Alternative Synthetic Pathways for this compound
While the regioselective ring-opening of 3-hydroxymethyltetrahydrofuran presents a direct and convergent approach, alternative synthetic strategies for this compound could also be envisaged. These pathways might commence from different acyclic precursors, offering flexibility in terms of starting material availability and the potential to circumvent challenges associated with regioselectivity in ring-opening reactions.
One plausible alternative could involve starting from a pre-functionalized C5 building block, such as 2-(2-bromoethyl)-1,3-propanediol (B7904076). This diol could then be di-acetylated using a suitable acetylating agent like acetic anhydride or acetyl chloride in the presence of a base to yield the final product. The key challenge in this approach would be the efficient and selective synthesis of the 2-(2-bromoethyl)-1,3-propanediol precursor itself.
Another conceptual approach could start from diethyl malonate. Alkylation of diethyl malonate with 1,2-dibromoethane (B42909) could be followed by reduction of the ester groups to the corresponding diol, and subsequent acetylation and selective bromination to arrive at the target molecule. However, this route would likely be longer and may involve more complex purification steps.
Optimization of Reaction Conditions for Industrial and Laboratory Scale Production
A plausible synthetic approach to this compound involves a multi-step process, likely starting from a precursor such as 2-(2-bromoethyl)-1,3-propanediol. The critical steps would be the diacetylation of the diol and potentially a bromination step if the bromo functionality is not already present in the starting material. The optimization of such a process would focus on maximizing the efficiency of each step while minimizing side reactions and facilitating purification.
Key parameters that require systematic investigation for process optimization include:
Solvent Selection: The choice of solvent is crucial as it affects reactant solubility, reaction rates, and can influence the reaction pathway. For acetylation reactions, aprotic solvents of varying polarity, such as dichloromethane (B109758), tetrahydrofuran (THF), or acetonitrile (B52724), are often employed. The optimal solvent would facilitate the reaction while allowing for easy separation of the product.
Catalyst and Reagent Stoichiometry: Acetylation of diols is typically catalyzed by either acids or bases. Common reagents include acetic anhydride or acetyl chloride. Optimization would involve screening different catalysts (e.g., pyridine, 4-dimethylaminopyridine (B28879) (DMAP), or a Lewis acid) and adjusting the molar ratios of the diol, acetylating agent, and catalyst to achieve complete conversion without the formation of byproducts.
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates but can also promote decomposition or side reactions. A detailed study would identify the optimal temperature profile to achieve a high yield in the shortest possible time. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the endpoint accurately.
To illustrate the optimization process, consider the diacetylation of a hypothetical precursor, 2-(2-bromoethyl)-1,3-propanediol. A design of experiments (DoE) approach could be employed to systematically evaluate the impact of various parameters.
Table 1: Hypothetical Optimization Parameters for the Diacetylation of 2-(2-bromoethyl)-1,3-propanediol
| Parameter | Range/Options Explored | Optimal Condition (Hypothetical) |
| Solvent | Dichloromethane, THF, Acetonitrile, Toluene | Dichloromethane |
| Acetylating Agent | Acetic Anhydride, Acetyl Chloride | Acetic Anhydride |
| Catalyst | Pyridine, DMAP, Triethylamine | DMAP (catalytic amount) |
| Temperature (°C) | 0, 25 (Room Temp), 40 | 25 |
| Reaction Time (h) | 2, 4, 8, 12 | 4 |
| Molar Ratio (Diol:Ac₂O:Catalyst) | 1:2.2:0.1, 1:2.5:0.1, 1:3:0.2 | 1:2.5:0.1 |
Table 2: Hypothetical Research Findings on the Impact of Reaction Conditions
| Condition Varied | Observation | Impact on Yield/Purity |
| Solvent Polarity | Higher polarity solvents showed slightly faster initial rates but led to more side products. | Dichloromethane provided the best balance of reaction rate and product purity. |
| Catalyst Loading | Increasing catalyst concentration beyond the optimal point did not significantly increase the yield but complicated purification. | A catalytic amount of DMAP was sufficient for complete conversion. |
| Temperature | Reactions at 0°C were significantly slower. At 40°C, minor decomposition of the product was observed. | Room temperature (25°C) offered the best compromise between reaction rate and product stability. |
For industrial-scale production, factors such as cost of reagents and solvents, ease of handling, and waste disposal become paramount. A process developed for the laboratory might need significant modification for bulk manufacturing. For instance, a hazardous solvent like dichloromethane might be replaced with a more environmentally benign alternative. Similarly, chromatographic purification is generally not feasible for large quantities, making the development of a robust crystallization or distillation procedure essential.
Advanced Chemical Reactivity and Mechanistic Investigations of 2 Acetoxymethyl 4 Bromobutyl Acetate
Nucleophilic Displacement Reactions at the Bromine Center
The chemical reactivity of 2-(acetoxymethyl)-4-bromobutyl acetate (B1210297) is significantly influenced by the presence of a primary bromine atom, which serves as a leaving group in nucleophilic substitution reactions. This functionality makes the compound a valuable alkylating agent for a variety of nucleophiles. The primary carbon to which the bromine is attached is susceptible to attack, primarily through an SN2 mechanism, especially with effective nucleophiles.
A predominant application of 2-(acetoxymethyl)-4-bromobutyl acetate is in the N-alkylation of heterocyclic bases, most notably purines. This reaction is a cornerstone in the synthesis of nucleoside analogues, which are a critical class of antiviral agents. In this reaction, a nitrogen atom of the purine (B94841) ring acts as the nucleophile, displacing the bromide ion to form a new carbon-nitrogen bond. This process is fundamental for attaching the acyclic side chain, derived from this compound, to the biologically active purine core.
The alkylation of purines is complicated by the presence of multiple nucleophilic nitrogen atoms within the heterocyclic ring system, leading to the potential formation of various regioisomers. For most biological applications, alkylation at the N9 position is desired, but competing alkylation at the N7 position is a common issue.
In the case of alkylating 2-amino-6-chloropurine (B14584) with 2-acetoxymethyl-4-halobut-1-yl-acetate, the reaction typically yields a mixture of the desired N9 isomer and the N7 isomer as a significant byproduct. The thermodynamically more stable N9 regioisomer is usually the major product, but the formation of the N7 isomer necessitates purification steps to isolate the target compound. The ratio of these isomers is influenced by reaction conditions such as the choice of base and solvent. Research has shown that steric hindrance near the N7 position, potentially introduced by substituents on the purine ring, can shield this site and improve selectivity for the N9 position.
| Reactant | Alkylated Product | Isomer Ratio (N9:N7) | Reference |
|---|---|---|---|
| 2-amino-6-chloropurine | [4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine | ~80:20 |
The N-alkylation reaction using this compound is a crucial step in the synthesis of important antiviral prodrugs, such as Famciclovir. The reaction between 2-amino-6-chloropurine and this compound (or a related 4-halobutyl acetate) directly produces the key intermediate, 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine.
This intermediate is the immediate precursor to Famciclovir. Famciclovir itself is a prodrug that, after administration, undergoes metabolic conversion, including the hydrolysis of its acetate esters, to form the active antiviral agent, Penciclovir (B1679225). The synthesis of this key intermediate highlights the strategic importance of this compound as a building block for complex pharmaceutical compounds.
As a primary alkyl bromide, this compound possesses the potential to act as an electrophile in a variety of carbon-carbon bond-forming reactions. While its use is predominantly documented in N-alkylation, its chemical structure is suitable for reactions with carbon-based nucleophiles. Transition metal-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds from alkyl halides.
For instance, reactions involving organometallic reagents could theoretically be employed. Potential transformations include:
Coupling with Grignard Reagents: In the presence of a suitable catalyst, such as a nickel complex, this compound could react with alkylmagnesium halides.
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with organoboron compounds is a widely used method that can be applied to alkyl bromides.
Negishi Coupling: This involves the reaction of an organozinc compound with the alkyl bromide, typically catalyzed by nickel or palladium.
These reactions would allow for the extension of the carbon skeleton, attaching a new alkyl or aryl group at the position of the bromine atom. However, it is important to note that such applications for this compound are not widely reported, with its utility being primarily directed toward the synthesis of nucleoside analogues.
N-Alkylation of Heterocyclic Bases, Particularly Purines
Ester Hydrolysis and Transesterification Reactions of this compound
The this compound molecule contains two acetate ester functional groups. These groups are susceptible to cleavage through hydrolysis and can be modified via transesterification.
Ester Hydrolysis: Hydrolysis of the ester linkages, typically achieved under acidic or basic aqueous conditions, results in the cleavage of the acetyl groups to yield the corresponding diol, 2-(hydroxymethyl)-4-bromobutan-1-ol. This transformation is a key step in the metabolic activation of the prodrug Famciclovir to the active drug Penciclovir, which demonstrates the biological lability of these ester bonds. In a laboratory setting, base-catalyzed hydrolysis (saponification) using reagents like sodium hydroxide (B78521) is an effective method for cleaving the ester groups.
Transesterification: Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group. For this compound, reacting it with a different alcohol (e.g., ethanol) would lead to the formation of the corresponding ethyl esters. This reaction could be used to modify the properties of the side chain, for instance, to alter solubility or reactivity.
Potential for Elimination Reactions in the Context of Brominated Acetates
As an alkyl halide, this compound can potentially undergo elimination reactions to form an alkene, a process that competes with the more common nucleophilic substitution reactions.
For a primary alkyl bromide such as this, the SN2 mechanism is generally favored over the E2 mechanism when reacting with good nucleophiles that are also weak bases (e.g., acetate, cyanide). Elimination is more likely to occur under specific conditions that favor the E2 pathway. These conditions include:
Use of a Strong, Sterically Hindered Base: Bulky bases like potassium tert-butoxide (t-BuOK) are more likely to act as a base and abstract a proton from the β-carbon rather than act as a nucleophile at the sterically accessible α-carbon.
Elevated Temperatures: Higher reaction temperatures generally favor elimination over substitution, as elimination reactions often have a higher positive entropy change.
Another possible, though less common, pathway is reductive elimination. This type of reaction can occur in brominated compounds, sometimes involving the loss of both a bromine atom and another nearby functional group, such as an acetate, to form a double bond under reducing conditions (e.g., with zinc dust).
Given the primary nature of the substrate, substitution reactions are expected to dominate under most nucleophilic conditions. However, by carefully selecting a strong, non-nucleophilic base and using higher temperatures, the reaction can be directed toward the formation of an elimination product.
Applications of 2 Acetoxymethyl 4 Bromobutyl Acetate in Medicinal Chemistry and Bioorganic Synthesis
Precursor in the Total Synthesis of Antiviral Drugs
2-(Acetoxymethyl)-4-bromobutyl acetate (B1210297) is a crucial intermediate in the synthesis of the antiviral drugs Penciclovir (B1679225) and its prodrug, Famciclovir. theclinivex.com Its structure is specifically designed to introduce the characteristic acyclic side chain that mimics the sugar moiety of natural nucleosides, a key feature for the therapeutic action of these drugs.
Famciclovir, a prodrug of Penciclovir, is synthesized using 2-(Acetoxymethyl)-4-bromobutyl acetate as a key aliphatic side-chain precursor. google.com The synthesis involves the alkylation of a purine (B94841) base with this compound. Specifically, the process often starts with the 9-substitution of 2-amino-6-chloropurine (B14584) (ACP) with this compound. google.com This reaction forms the intermediate 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, also known as DACP. google.com Subsequent chemical modifications, including the reduction of the 6-chloro group to hydrogen, convert DACP into Famciclovir. google.comebi.ac.uk The use of the di-acetate form of the side chain provides good yields of the desired 9-substituted product and helps avoid by-products that are difficult to separate. google.com
The synthesis of Penciclovir also heavily relies on this compound. theclinivex.com The initial steps are similar to those for Famciclovir synthesis, where this compound is reacted with 2-amino-6-chloropurine (ACP) to yield the common intermediate, DACP. google.com From this shared precursor, the synthesis diverges. To obtain Penciclovir, the 6-chloro moiety of DACP is converted into a hydroxyl group, forming a guanine (B1146940) base. google.com This transformation completes the synthesis of the active antiviral agent. The strategic use of this compound is therefore fundamental to the efficient production of Penciclovir. google.com
Utility as a Versatile Synthon for Acyclic Nucleoside Analogs
This compound functions as a versatile synthon for a range of acyclic nucleoside analogs. google.com Acyclic nucleosides are a class of therapeutic agents that mimic natural nucleosides but lack a complete sugar ring, a structural feature crucial for their antiviral activity. nih.gov The compound provides a pre-formed, four-carbon chain with protected hydroxyl groups (as acetates) and a leaving group (bromide) positioned for facile coupling with various heterocyclic bases, such as purines and pyrimidines. google.com The acyl groups serve as effective protecting groups during the synthesis, preventing unwanted side reactions, and can be readily removed in later steps to reveal the active hydroxyl groups present in the final drug molecule. google.com This versatility and efficiency make it a valuable tool in acyclonucleoside chemistry. google.com
Contribution to the Development of Therapeutically Relevant Molecules
The primary contribution of this compound to medicinal chemistry is its role in enabling the large-scale and efficient synthesis of therapeutically vital antiviral drugs. theclinivex.comgoogle.com Specifically, its application in the manufacturing of Famciclovir and Penciclovir has been critical. google.com Famciclovir is an orally administered prodrug used to treat various herpesvirus infections, including herpes zoster (shingles). Penciclovir is the active antiviral agent formed from Famciclovir in the body. By providing a reliable synthetic route to these molecules, this compound has indirectly contributed to the management of viral diseases.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 126589-82-0 |
| Molecular Formula | C₉H₁₅BrO₄ |
| Molecular Weight | 267.12 g/mol |
Table 2: Key Intermediates and Final Products in Synthesis
| Compound Name | Role in Synthesis | Resulting Therapeutic Agent |
|---|---|---|
| 2-Amino-6-chloropurine (ACP) | Purine base starting material | Famciclovir, Penciclovir |
| 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (DACP) | Common intermediate after coupling with the side chain | Famciclovir, Penciclovir |
| Famciclovir | Final prodrug product | N/A |
Structural Analogs and Derivatives of 2 Acetoxymethyl 4 Bromobutyl Acetate
Synthesis and Reactivity of 2-(Acetoxymethyl)-4-iodobutyl Acetate (B1210297)
Synthesis
2-(Acetoxymethyl)-4-iodobutyl acetate is a key analog of the bromo derivative, often synthesized to leverage the superior leaving group ability of iodine in nucleophilic substitution reactions. A common synthetic strategy involves a Finkelstein reaction, where the bromide in 2-(acetoxymethyl)-4-bromobutyl acetate is exchanged for iodide. This reaction is typically carried out by treating the bromo compound with an excess of sodium iodide in a suitable solvent like acetone (B3395972). The precipitation of the less soluble sodium bromide in acetone drives the equilibrium towards the formation of the iodo product, in accordance with Le Châtelier's Principle.
Alternatively, the synthesis can commence from a common precursor, 2-(acetoxymethyl)-4-benzyloxybutyl acetate. This precursor can be synthesized by treating 3-benzyloxy-1,2-propanediol with acetic anhydride (B1165640). masterorganicchemistry.com Subsequent hydrogenation of the benzyloxy group affords the corresponding alcohol, 2-(acetoxymethyl)-4-hydroxybutyl acetate. This alcohol can then be converted to the iodide. A standard method for this transformation is the Appel reaction, which involves treating the alcohol with triphenylphosphine (B44618) and iodine.
Reactivity
The reactivity of 2-(acetoxymethyl)-4-iodobutyl acetate is primarily characterized by its behavior as an electrophile in SN2 reactions. The carbon atom bonded to the iodine is electron-deficient due to the electronegativity of the iodine atom, making it susceptible to attack by nucleophiles. The iodide ion is an excellent leaving group, which further enhances the reactivity of the molecule in substitution reactions.
A notable application of this reactivity is in the synthesis of antiviral drugs like penciclovir (B1679225) and famciclovir. masterorganicchemistry.com In these syntheses, 2-(acetoxymethyl)-4-iodobutyl acetate serves as a side-chain precursor that is reacted with a purine (B94841) derivative, such as 2-amino-6-chloropurine (B14584) (ACP). masterorganicchemistry.com The reaction involves the displacement of the iodide by a nitrogen atom of the purine ring, forming a new carbon-nitrogen bond. For instance, a mixture of ACP and 2-acetoxymethyl-4-iodobutyl acetate can be stirred with a base like anhydrous potassium carbonate in a polar aprotic solvent such as dry dimethylformamide (DMF) to yield the 9-substituted purine derivative. masterorganicchemistry.com
Investigation of Other Halogenated 2-(Acetoxymethyl)butyl Acetate Variants
Beyond the bromo and iodo derivatives, other halogenated variants of 2-(acetoxymethyl)butyl acetate, such as the chloro and fluoro analogs, can be synthesized and their reactivity investigated.
Chloro Derivative: The synthesis of 2-(acetoxymethyl)-4-chlorobutyl acetate can be achieved from the corresponding alcohol, 2-(acetoxymethyl)-4-hydroxybutyl acetate, by treating it with a chlorinating agent like thionyl chloride or phosphorus trichloride. Its reactivity in nucleophilic substitution reactions is expected to be lower than that of the bromo and iodo analogs due to the poorer leaving group ability of the chloride ion.
Fluoro Derivative: The synthesis of 2-(acetoxymethyl)-4-fluorobutyl acetate is more challenging due to the poor leaving group nature of the hydroxyl group and the typically lower reactivity of fluoride (B91410) as a nucleophile in substitution reactions to form the C-F bond. Specialized fluorinating agents, such as diethylaminosulfur trifluoride (DAST), might be employed for the conversion of the alcohol precursor. The resulting fluoro derivative is expected to be significantly less reactive as an alkylating agent in SN2 reactions compared to its chloro, bromo, and iodo counterparts. This is because the fluoride ion is a very poor leaving group.
Functional Group Modifications on the Acetate and Butyl Chains of the Compound
Modifications to the acetate and butyl chains of this compound can lead to a diverse range of derivatives with altered chemical properties.
Modifications of the Acetate Groups: The two acetate groups in the molecule are susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield the corresponding diol, 2-(2-bromoethyl)-1,3-propanediol (B7904076). The rate of hydrolysis would depend on the reaction conditions such as pH and temperature. Selective hydrolysis of one acetate group over the other would be challenging due to their similar chemical environments. Transesterification is another potential modification, where treatment with an alcohol in the presence of an acid or base catalyst could replace the acetyl groups with other ester functionalities.
Modifications of the Butyl Chain: The primary site of reactivity on the butyl chain is the carbon atom bearing the bromine atom. As discussed, this site is prone to nucleophilic attack. A variety of nucleophiles can be used to displace the bromide, leading to a wide array of derivatives. For example, reaction with sodium azide (B81097) would yield 2-(acetoxymethyl)-4-azidobutyl acetate, while reaction with sodium cyanide would produce 2-(acetoxymethyl)-4-cyanobutyl acetate. These new functional groups can then be further transformed; for instance, the azide can be reduced to an amine, and the nitrile can be hydrolyzed to a carboxylic acid.
Comparative Studies of Reactivity Across Derivatives
A comparative study of the reactivity of the halogenated derivatives of 2-(acetoxymethyl)butyl acetate in nucleophilic substitution reactions is crucial for selecting the appropriate analog for a specific synthetic purpose. The reactivity of these primary alkyl halides in SN2 reactions is expected to follow the well-established trend based on the leaving group ability of the halide:
I > Br > Cl > F
This trend is a consequence of the strength of the carbon-halogen bond and the stability of the halide anion once it has departed. The C-I bond is the longest and weakest, and the iodide ion is the most stable of the halide ions, making it the best leaving group. Conversely, the C-F bond is the strongest, and the fluoride ion is the least stable, rendering it the poorest leaving group.
The rate of an SN2 reaction is described by a second-order rate law: Rate = k[Alkyl Halide][Nucleophile]. chemicalnote.com For the reaction of the different halogenated derivatives of 2-(acetoxymethyl)butyl acetate with a given nucleophile under the same conditions, the rate constant 'k' would be expected to be the largest for the iodo derivative and the smallest for the fluoro derivative. The steric hindrance around the reactive center is the same for all the halogenated analogs, so the electronic effects of the leaving group are the primary determinant of the relative reaction rates. masterorganicchemistry.com
The choice of solvent can also influence the reaction rates. Polar aprotic solvents like acetone, DMF, and DMSO are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophilicity of the attacking species.
A hypothetical comparative study could involve reacting each of the halogenated derivatives (iodo, bromo, chloro) with a common nucleophile, for example, sodium azide in acetone, and monitoring the reaction progress over time to determine the relative reaction rates. The expected outcome would be a significantly faster reaction for the iodo derivative compared to the bromo derivative, which in turn would be much faster than the chloro derivative.
Advanced Analytical and Spectroscopic Characterization for Research Verification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 2-(Acetoxymethyl)-4-bromobutyl acetate (B1210297) molecule can be obtained.
The ¹H NMR spectrum of 2-(Acetoxymethyl)-4-bromobutyl acetate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide crucial information for structural assignment. Based on the structure of the molecule, the following proton signals are anticipated:
Acetate Methyl Protons: Two sharp singlets are expected for the methyl protons of the two acetate groups. Due to the symmetrical nature of the two acetate groups attached to the primary carbons, these protons may be chemically equivalent, potentially resulting in a single signal integrating to 6 protons. However, slight differences in their chemical environment could lead to two distinct singlets, each integrating to 3 protons. These signals are expected to appear in the upfield region, typically around δ 2.0-2.2 ppm.
Methylene (B1212753) Protons Adjacent to Acetate Groups (CH₂-OAc): The four methylene protons of the two -CH₂-OAc groups are diastereotopic and are expected to produce a more complex signal. This will likely appear as a multiplet, integrating to 4 protons, in the region of δ 4.0-4.3 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atoms of the acetate groups.
Methine Proton (CH): The single methine proton is coupled to the adjacent methylene protons. This will result in a multiplet, integrating to 1 proton, expected to be in the range of δ 2.2-2.5 ppm.
Methylene Protons of the Bromobutyl Chain (Br-CH₂-CH₂-): The two methylene groups in the bromobutyl chain are chemically distinct. The methylene group directly attached to the bromine atom (Br-CH₂) will be the most deshielded, appearing as a triplet around δ 3.4-3.6 ppm, integrating to 2 protons. The adjacent methylene group (-CH₂-) will appear as a multiplet, integrating to 2 protons, at a slightly more upfield position, likely between δ 2.0-2.3 ppm.
Predicted ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Acetate (CH₃) | 2.05 | s | 6H |
| Methylene (CH₂-OAc) | 4.15 | d | 4H |
| Methine (CH) | 2.35 | m | 1H |
| Methylene (Br-CH₂) | 3.50 | t | 2H |
| Methylene (-CH₂-) | 2.15 | q | 2H |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 7 distinct carbon signals are predicted, corresponding to the 9 carbon atoms in the structure, with some carbons being chemically equivalent.
Carbonyl Carbons (C=O): The two carbonyl carbons of the acetate groups are expected to resonate in the most downfield region of the spectrum, typically around δ 170-172 ppm.
Methylene Carbons Adjacent to Acetate Groups (CH₂-OAc): The two equivalent methylene carbons attached to the oxygen of the acetate groups will appear at approximately δ 65-68 ppm.
Methine Carbon (CH): The methine carbon atom is predicted to have a chemical shift in the range of δ 35-40 ppm.
Methylene Carbon Adjacent to Bromine (Br-CH₂): The carbon atom directly bonded to the electronegative bromine atom will be deshielded and is expected to appear around δ 32-36 ppm.
Methylene Carbon (-CH₂-): The other methylene carbon in the butyl chain is predicted to resonate at approximately δ 28-32 ppm.
Acetate Methyl Carbons (CH₃): The two methyl carbons of the acetate groups are expected to be chemically equivalent and will appear in the most upfield region of the spectrum, around δ 20-22 ppm.
Predicted ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 171.0 |
| Methylene (CH₂-OAc) | 66.5 |
| Methine (CH) | 37.5 |
| Methylene (Br-CH₂) | 34.0 |
| Methylene (-CH₂-) | 30.0 |
| Acetate (CH₃) | 21.0 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, cross-peaks would be expected between the methine proton and the adjacent methylene protons of the acetate-bearing and the bromobutyl chains.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of each carbon signal by correlating it to its attached proton(s). For example, the carbon signal at δ ~66.5 ppm would show a cross-peak with the proton signal at δ ~4.15 ppm, confirming the CH₂-OAc group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet, with two peaks of nearly equal intensity separated by two mass units. The nominal molecular weight of the compound is 267.12 g/mol . scbt.com
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways, including:
Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment ion at m/z [M - Br]⁺.
Loss of an Acetoxy Group: Fragmentation could involve the loss of an acetoxy radical (•OCOCH₃), leading to a fragment at m/z [M - 59]⁺.
Loss of Acetic Acid: A common fragmentation pathway for esters is the loss of a neutral molecule of acetic acid (CH₃COOH), resulting in a fragment at m/z [M - 60]⁺.
Cleavage of the Butyl Chain: Fragmentation at various points along the butyl chain would lead to a series of smaller fragment ions.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 266/268 | [C₉H₁₅BrO₄]⁺ (Molecular Ion) |
| 187 | [M - Br]⁺ |
| 207/209 | [M - OCOCH₃]⁺ |
| 206/208 | [M - CH₃COOH]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. The calculated exact mass of the molecular ion of this compound (C₉H₁₅⁷⁹BrO₄) can be determined by summing the exact masses of the most abundant isotopes of each element.
Calculation of the Exact Mass for C₉H₁₅⁷⁹BrO₄:
9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000
15 x Hydrogen (¹H) = 15 x 1.007825 = 15.117375
1 x Bromine (⁷⁹Br) = 1 x 78.918337 = 78.918337
4 x Oxygen (¹⁶O) = 4 x 15.994915 = 63.979660
Total Exact Mass = 266.015372
An experimentally determined HRMS value that matches this calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the elemental formula C₉H₁₅BrO₄, thus confirming the identity of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its ester and alkyl halide functionalities.
The presence of two ester groups is a prominent feature of the molecule's structure. These will give rise to strong, sharp absorption bands for the carbonyl (C=O) stretching vibrations, typically appearing in the region of 1750-1735 cm⁻¹. Additionally, the C-O stretching vibrations of the ester linkages will produce distinct bands in the 1250-1000 cm⁻¹ region.
The carbon-bromine (C-Br) bond will also have a characteristic absorption, although it is generally weaker and appears in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. The aliphatic C-H bonds within the butyl chain and the methyl groups of the acetate moieties will be evidenced by stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations around 1450-1350 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretch | 1750-1735 | Strong |
| Ester (C-O) | Stretch | 1250-1000 | Strong |
| Alkyl Halide (C-Br) | Stretch | 600-500 | Medium to Weak |
| Alkane (C-H) | Stretch | 3000-2850 | Medium |
| Alkane (C-H) | Bend | 1450-1350 | Variable |
Chromatographic Techniques for Purity and Isomeric Ratio Determination
Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, both gas and liquid chromatography play crucial roles in assessing purity and resolving isomeric forms.
Gas Chromatography (GC) Applications in Purity Assessment.scbt.com
Gas chromatography (GC) is a highly effective technique for determining the purity of volatile and thermally stable compounds like this compound. scbt.com In a typical GC analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
A high-purity sample of this compound will ideally produce a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities, which could be starting materials, by-products, or degradation products. By integrating the area of each peak, the relative percentage of each component can be calculated, providing a quantitative measure of the sample's purity. The choice of a non-polar or mid-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would be suitable for this analysis.
Table 2: Hypothetical GC Purity Analysis of this compound
| Peak Number | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 5.28 | 1.12 | Impurity A |
| 2 | 8.74 | 98.56 | This compound |
| 3 | 9.15 | 0.32 | Impurity B |
Liquid Chromatography (LC) for Separation and Quantification
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a versatile approach for the analysis of this compound, especially for samples that may not be suitable for GC due to thermal instability or high boiling points. In reversed-phase HPLC, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
LC is not only used for purity assessment but also for accurate quantification. By preparing a series of standard solutions of known concentrations and generating a calibration curve, the precise concentration of this compound in an unknown sample can be determined. A UV detector is commonly used for this purpose, as the ester functional groups exhibit some absorbance in the lower UV range.
Table 3: Hypothetical LC Quantitative Analysis of this compound
| Standard Concentration (mg/mL) | Peak Area |
| 0.1 | 152,345 |
| 0.2 | 301,567 |
| 0.5 | 755,890 |
| 1.0 | 1,510,234 |
| Sample | 689,456 |
Advanced Chromatographic Resolution of Isomeric Mixtures.scbt.com
The structure of this compound contains a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. scbt.com These stereoisomers have identical physical and chemical properties in an achiral environment but may exhibit different biological activities. Therefore, the ability to separate and quantify these enantiomers is of significant research interest.
Advanced chromatographic techniques, specifically chiral chromatography, are employed for the resolution of such isomeric mixtures. This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. These chiral selectors interact differently with each enantiomer, leading to different retention times and, consequently, their separation. The resulting chromatogram will show two distinct peaks for a racemic mixture, and the ratio of their peak areas will correspond to the enantiomeric ratio.
Table 4: Hypothetical Chiral HPLC Resolution of this compound Enantiomers
| Peak Number | Retention Time (min) | Peak Area (%) | Enantiomer |
| 1 | 12.45 | 49.8 | (R)-2-(Acetoxymethyl)-4-bromobutyl acetate |
| 2 | 14.82 | 50.2 | (S)-2-(Acetoxymethyl)-4-bromobutyl acetate |
Emerging Research Directions and Future Prospects for 2 Acetoxymethyl 4 Bromobutyl Acetate Chemistry
Green Chemistry Approaches to Synthesis of 2-(Acetoxymethyl)-4-bromobutyl Acetate (B1210297)
Currently, there is a lack of published literature detailing specific "green" synthesis routes for 2-(acetoxymethyl)-4-bromobutyl acetate. Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Hypothetically, green approaches to the synthesis of this compound could involve:
Use of Renewable Feedstocks: Investigating bio-based starting materials to replace petroleum-derived precursors.
Atom Economy: Designing synthesis pathways that maximize the incorporation of all materials used in the process into the final product.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
A comparative table of potential traditional versus green synthesis approaches is presented below to illustrate these principles.
| Synthesis Aspect | Traditional Approach (Hypothetical) | Potential Green Chemistry Approach |
| Starting Materials | Petroleum-based precursors | Bio-based polyols or their derivatives |
| Solvents | Chlorinated solvents (e.g., dichloromethane) | Supercritical CO2, ionic liquids, or bio-solvents |
| Reagents | Stoichiometric amounts of hazardous brominating agents | Catalytic bromination with in-situ generated bromine |
| Energy | High-temperature reflux | Microwave-assisted or room temperature synthesis |
Stereoselective Synthesis of this compound and its Derivatives
The structure of this compound does not inherently possess a chiral center. However, the introduction of substituents or modifications to the carbon backbone could create stereocenters, making stereoselective synthesis a relevant consideration for its derivatives.
Future research into the stereoselective synthesis of derivatives of this compound could explore:
Chiral Pool Synthesis: Utilizing readily available enantiomerically pure starting materials.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction. This could involve asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions on a suitable precursor.
Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers.
Novel Catalytic Systems for Enhanced Reactivity and Selectivity
While no specific catalytic systems have been reported for the synthesis of this compound, the development of such systems would be a key area for future research to improve efficiency and selectivity. Potential areas of exploration include:
Homogeneous Catalysis: The use of soluble catalysts, such as metal-ligand complexes, could offer high selectivity and activity under mild reaction conditions.
Heterogeneous Catalysis: The development of solid-supported catalysts could simplify product purification and catalyst recycling, aligning with green chemistry principles.
Biocatalysis: The use of enzymes as catalysts could provide high chemo-, regio-, and stereoselectivity under environmentally friendly conditions.
The following table outlines potential catalytic systems that could be investigated for key synthetic steps.
| Synthetic Transformation | Potential Novel Catalytic System | Anticipated Benefits |
| Acetylation | Lipase-catalyzed acylation | High selectivity, mild conditions, reduced byproducts |
| Bromination | Zeolite-supported brominating agent | Enhanced safety, easier product separation |
| C-C Bond Formation (for derivatives) | Palladium-based cross-coupling catalysts | Versatility in creating a range of derivatives |
Exploration of this compound as a Precursor in Materials Science
The bifunctional nature of this compound, possessing both acetate and bromo groups, suggests its potential as a versatile precursor in materials science. The bromo group can act as an initiation site for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), while the acetate groups could be hydrolyzed to reveal hydroxyl functionalities for further reactions.
Potential applications in materials science that could be explored include:
Synthesis of Functional Polymers: It could be used as an initiator to synthesize well-defined polymers with an end-group that can be further modified.
Development of Graft Copolymers: The bromo group could be used to initiate the growth of polymer chains from a backbone, creating graft copolymers with tailored properties.
Surface Modification: The molecule could be attached to surfaces to introduce specific functionalities.
Computational Studies on Reaction Mechanisms and Molecular Interactions of this compound
Computational chemistry could provide valuable insights into the reactivity and properties of this compound, guiding experimental work. To date, no specific computational studies on this molecule have been published.
Future computational research could focus on:
Conformational Analysis: Determining the most stable three-dimensional structures of the molecule.
Reaction Mechanism Elucidation: Modeling potential reaction pathways for its synthesis and subsequent transformations to understand transition states and predict product distributions.
Molecular Docking: If the molecule is explored as a precursor for biologically active compounds, computational docking could be used to predict its binding affinity to target proteins.
Q & A
Q. What are the common synthetic routes for 2-(Acetoxymethyl)-4-bromobutyl acetate, and how are intermediates purified?
- Methodological Answer: The compound is synthesized via bromination of precursor acetates. For example, 4-bromobutyl acetate can be prepared using tetrahydrofuran (THF) or 1,3-dioxane as solvents, followed by acetylation . Reaction progress is monitored via TLC (silica gel 60 F254 plates, visualized by UV or H₂SO₄ charring), and purification employs column chromatography with silica gel (60–120 mesh). Solvent systems like ethyl acetate/petroleum ether (1:2) are effective for elution .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer: Structural confirmation requires IR spectroscopy (to identify ester C=O stretches at ~1750 cm⁻¹ and bromoalkane C-Br bonds) and NMR spectroscopy (¹H/¹³C NMR at 400 MHz for resolving acetoxymethyl protons and bromobutyl carbons) . Elemental analysis validates purity, while TLC ensures reaction completion .
Q. What safety protocols are essential when handling brominated intermediates?
- Methodological Answer: Brominated compounds require inert, dry conditions (e.g., THF distilled over CaCl₂) to prevent side reactions. Use fume hoods for volatile solvents like POCl₃, and avoid exposure to moisture to minimize HBr release. Personal protective equipment (PPE) and waste neutralization protocols are mandatory .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound in multi-step reactions?
- Methodological Answer: Yield optimization involves:
- Catalyst screening : Lewis acids like POCl₃ enhance acetylation efficiency .
- Solvent selection : Polar aprotic solvents (DMF, THF) improve bromination kinetics.
- Temperature control : Stepwise heating (e.g., 0°C to reflux) minimizes decomposition.
- In situ monitoring : Real-time FTIR or HPLC tracks intermediate stability .
Q. How is the bioactivity of derivatives assessed, and what cell lines are relevant?
- Methodological Answer: Derivatives are screened for anticancer activity via in vitro cytotoxicity assays (e.g., MTT assay) against human cancer lines (e.g., HeLa, MCF-7). Compounds like S-glycosyl derivatives (synthesized using 4-bromobutyl acetate) show IC₅₀ values <10 µM, validated by dose-response curves and apoptosis markers (e.g., caspase-3 activation) .
Q. How to resolve spectral data contradictions in structurally similar acetates?
- Methodological Answer: Discrepancies in NMR/IR arise from conformational isomerism or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., acetoxymethyl vs. bromobutyl groups).
- Deuterated solvent swaps : DMSO-d₆ vs. CDCl₃ alters splitting patterns.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies to match IR peaks .
Q. What structure-activity relationships (SAR) govern bioactivity in acetate derivatives?
- Methodological Answer: SAR studies reveal:
- Electron-withdrawing groups (e.g., bromine) enhance electrophilic reactivity, improving cytotoxicity.
- Ester chain length : Longer chains (e.g., 4-bromobutyl vs. 3-chloropropyl) increase membrane permeability.
- Substituent polarity : Hydrophobic moieties (e.g., benzyloxy) improve target binding in thiadiazolotriazine derivatives .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Methodological Answer: Stability studies use accelerated degradation tests :
- Acidic conditions (pH 2, HCl): Ester hydrolysis occurs within 24h at 37°C, monitored by HPLC.
- Basic conditions (pH 10, NaOH): Rapid deacetylation and bromine displacement.
- Stabilizers : Anhydrous Na₂SO₄ or molecular sieves prolong shelf life in storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
